molecular formula C9H11BrN2O5 B11831179 1-[(2R,3R,4S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione

1-[(2R,3R,4S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione

Cat. No.: B11831179
M. Wt: 307.10 g/mol
InChI Key: FEUDNSHXOOLCEY-CCXZUQQUSA-N
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Description

2’-Bromo-2’-deoxyuridine is a synthetic nucleoside analogue with a chemical structure similar to thymidine. This compound is commonly used in scientific research to study cell proliferation, DNA synthesis, and various cellular processes. It is incorporated into DNA during the S phase of the cell cycle, replacing thymidine, and can be detected using specific antibodies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Bromo-2’-deoxyuridine can be synthesized through the bromination of 2’-deoxyuridine. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or water. The reaction is carried out under controlled conditions to ensure selective bromination at the 2’ position .

Industrial Production Methods: Industrial production of 2’-Bromo-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2’-Bromo-2’-deoxyuridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

2’-Bromo-2’-deoxyuridine exerts its effects by incorporating into DNA in place of thymidine during the S phase of the cell cycle. This incorporation can be detected using specific antibodies, allowing researchers to track DNA synthesis and cell proliferation. The compound can also cause mutations due to its ability to replace thymidine, making it a useful tool in genetic research .

Comparison with Similar Compounds

Uniqueness of 2’-Bromo-2’-deoxyuridine: 2’-Bromo-2’-deoxyuridine is unique due to its specific incorporation into DNA and its ability to be detected using immunohistochemical methods. This makes it a valuable tool for studying cell proliferation and DNA synthesis in various research fields .

Properties

Molecular Formula

C9H11BrN2O5

Molecular Weight

307.10 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H11BrN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7+,8-/m1/s1

InChI Key

FEUDNSHXOOLCEY-CCXZUQQUSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)Br

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Br

Origin of Product

United States

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